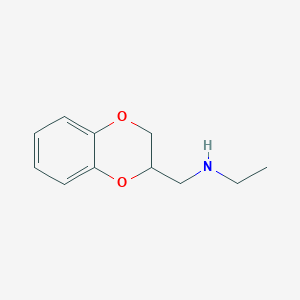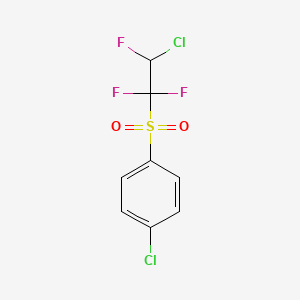
9,10-Dimethoxyanthracene
Übersicht
Beschreibung
9,10-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2. It is a derivative of anthracene, where two methoxy groups are attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxyanthracene typically involves the methoxylation of anthracene. One common method is the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of hydrogen atoms at the 9th and 10th positions with methoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully controlled to prevent over-methoxylation and to ensure the selective substitution at the desired positions.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9,10-anthraquinone derivatives.
Reduction: It can be reduced to form 9,10-dihydroxyanthracene.
Substitution: It can undergo electrophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: 9,10-Dihydroxyanthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Dimethoxyanthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in the study of photophysical properties.
Biology: It is used in the study of biological systems due to its fluorescence properties.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 9,10-Dimethoxyanthracene involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, it can generate reactive oxygen species, which can interact with various molecular targets. This property makes it useful in applications such as photodynamic therapy, where it can induce cell death in targeted tissues.
Vergleich Mit ähnlichen Verbindungen
9,10-Dimethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.
9,10-Diethoxyanthracene: Similar but with ethoxy groups instead of methoxy groups.
9,10-Anthraquinone: An oxidized form of anthracene with carbonyl groups at the 9th and 10th positions.
Uniqueness: 9,10-Dimethoxyanthracene is unique due to its specific photophysical properties and its ability to undergo selective chemical reactions. The presence of methoxy groups enhances its solubility and reactivity compared to other anthracene derivatives.
Eigenschaften
IUPAC Name |
9,10-dimethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJMBKSFTTXMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178654 | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2395-97-3 | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)








